5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate
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Description
5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study on the synthesis and characterization of oxadiazole-based azetidinone derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains. These compounds were synthesized and characterized, showing potential as antimicrobial agents (Dodiya, Shihory, & Desai, 2012).
Anticancer Potential
Research into oxadiazole derivatives has also uncovered their potential as anticancer agents. A notable study identified oxadiazole compounds as novel apoptosis inducers with activity against several cancer cell lines. These compounds were found to induce cell cycle arrest and apoptosis, demonstrating their potential as anticancer agents (Zhang et al., 2005).
Neuroprotective Effects
Oxadiazole derivatives have been explored for their neuroprotective effects, with studies focusing on the development of peripherally selective inhibitors of catechol-O-methyltransferase (COMT). These inhibitors have been designed to extend the duration of COMT inhibition, demonstrating potential benefits in the treatment of neurodegenerative diseases, such as Parkinson's disease (Kiss et al., 2010).
Antimycobacterial Agents
The fight against tuberculosis has led to the synthesis and evaluation of oxadiazole derivatives as antimycobacterial agents. Studies have shown that certain oxadiazole compounds display promising anti-tubercular activity, offering new avenues for the treatment of tuberculosis (Joshi et al., 2017).
Properties
IUPAC Name |
5-[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.C2H2O4/c1-13-5-6-14(2)16(8-13)10-23-11-17(12-23)19-21-18(22-24-19)15-4-3-7-20-9-15;3-1(4)2(5)6/h3-9,17H,10-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRIBOJACUIWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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